molecular formula C20H25N5O5 B2815608 N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1235619-04-1

N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Katalognummer B2815608
CAS-Nummer: 1235619-04-1
Molekulargewicht: 415.45
InChI-Schlüssel: YIFBDNJICQUTMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Receptor Interaction and Modulation

Research into the pharmacological properties and applications of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide includes studies on its interaction with various receptors. For instance, compounds structurally similar to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored for their potential in modulating serotonin receptors, demonstrating selective inhibition and agonist activities, which may have implications for the treatment of depression and other psychiatric disorders (Roberts, Belenguer, Middlemiss, & Routledge, 1998).

Neuropharmacology and Eating Disorders

Studies also extend to the investigation of neuropharmacological effects, including the modulation of orexin receptors. Such modulation has been shown to impact compulsive food consumption and may provide a novel pharmacological target for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Analgesic Potential

The synthesis and characterization of novel compounds related to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored for their potential as selective inhibitors for specific biological targets, such as cyclooxygenase 2 (COX2), which plays a significant role in the development of new anti-inflammatory therapies (Srinivas et al., 2015).

Neuroleptic Properties

Further research has been dedicated to exploring the neuroleptic properties of related compounds, focusing on their potential in providing mesolimbic-selective behavioral profiles, which may contribute to the development of antipsychotics without the side effects associated with traditional neuroleptic drugs (Nielsen et al., 1997).

Anticonvulsant Effects

The exploration of anticonvulsant properties in compounds with a similar structural framework to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, particularly those not acting preferentially on GAT-1, opens new avenues in epilepsy research and therapy. These findings indicate a promising direction for the development of novel anticonvulsant drugs with potentially fewer side effects and broader therapeutic applications (Dalby et al., 1997).

Eigenschaften

IUPAC Name

N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c1-13-11-17(24-30-13)23-19(27)18(26)21-12-14-7-9-25(10-8-14)20(28)22-15-5-3-4-6-16(15)29-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,26)(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFBDNJICQUTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.